molecular formula C20H20N4O3S B2693747 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034487-75-5

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2693747
CAS No.: 2034487-75-5
M. Wt: 396.47
InChI Key: ZSMAWAGZDHXRBA-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a highly specific and complex organic compound Structurally, it incorporates elements from benzothiadiazole and pyrrole moieties, linking these through a substituted ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves several steps:

  • Formation of Intermediate Compounds: : The initial phase includes the synthesis of the benzothiadiazole and pyrrole intermediates. For benzothiadiazole, sulfur dioxide and nitric acid play a crucial role.

  • Linking Reaction: : These intermediates are then linked using an ethyl chain via a substitution reaction under controlled temperature and pressure conditions.

  • Final Assembly: : The final step involves the benzamide formation through a condensation reaction, typically utilizing acyl chlorides.

Industrial Production Methods

For industrial-scale production, optimization of the reaction conditions is paramount. This includes maintaining an inert atmosphere, often using nitrogen or argon, and employing automated continuous-flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide undergoes various chemical reactions:

  • Oxidation: : Can occur at the pyrrole moiety, often using mild oxidizing agents like hydrogen peroxide.

  • Reduction: : Typically involves the benzothiadiazole part, utilizing reducing agents such as sodium borohydride.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are common due to the presence of active sites within the compound.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide under acidic conditions.

  • Reduction: : Sodium borohydride in an alcohol solvent.

  • Substitution: : Utilizes halogens and nucleophiles under appropriate conditions.

Major Products Formed

Depending on the reaction type, the products can range from more oxidized derivatives to reduced forms, each maintaining a core structure but varying in functional groups attached.

Scientific Research Applications

Chemistry

Used in catalysis and as a precursor for synthesizing more complex molecules due to its versatile reactivity.

Biology

Investigated for its potential as a molecular probe in biological assays due to its unique structural properties.

Medicine

Potential therapeutic applications, particularly in anti-inflammatory and anticancer research.

Industry

Employed in the manufacture of advanced materials, including polymers and nanomaterials, thanks to its structural stability and reactivity.

Mechanism of Action

The compound exerts its effects mainly through:

  • Molecular Interactions: : Its unique structure allows it to interact with various biological targets, particularly enzymes and receptors.

  • Pathways Involved: : It modulates pathways related to oxidative stress and inflammatory responses, offering insights into its therapeutic potential.

Comparison with Similar Compounds

Unique Features

The presence of both benzothiadiazole and pyrrole moieties makes this compound unique compared to others that might possess only one of these structural elements.

List of Similar Compounds

  • N-(2-(3-methylbenzothiadiazol-1-yl)ethyl)-4-pyrrolebenzamide

  • N-(2-benzothiadiazole-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

These similar compounds provide a comparison framework highlighting the distinctive features and enhanced reactivity of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide.

Conclusion

This compound, with its intricate structure and wide range of applications, holds significant promise in various scientific fields

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-22-18-6-2-3-7-19(18)24(28(22,26)27)15-12-21-20(25)16-8-10-17(11-9-16)23-13-4-5-14-23/h2-11,13-14H,12,15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMAWAGZDHXRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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